molecular formula C21H22ClN5O2S B1412407 (R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate CAS No. 1779493-13-8

(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate

Cat. No.: B1412407
CAS No.: 1779493-13-8
M. Wt: 444.0 g/mol
InChI Key: VMGNOIOURLJYFG-LLVKDONJSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a carbamate group, which is an ester derived from carbamic acid and consists of a carbonyl (a carbon double-bonded to oxygen) attached to an alkyl or aryl group and an oxygen atom bonded to a nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined through experimental analysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A two-step synthesis process involving palladium-catalyzed amination and intramolecular amidation has been used for creating compounds similar to the subject chemical, specifically focusing on 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones (Scott, 2006).

  • Structural Analysis : The crystal structure and vibrational properties of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, a compound structurally related to the subject chemical, have been investigated, demonstrating significant hydrogen bonding and intramolecular π–π stacking, contributing to its stability (Chen et al., 2021).

Biological Activity and Applications

  • α-Glucosidase Inhibitory Activity : Compounds similar to the subject chemical, specifically those linking imidazo[1,2-a]pyridines to a carbamate moiety, have been synthesized and evaluated for α-glucosidase inhibitory activity. This has implications in the treatment of diseases like diabetes (Saeedi et al., 2020).

  • Antibacterial Activity : Derivatives of imidazo[1,2-a]pyridine, which are closely related to the subject chemical, have been synthesized and evaluated for their antibacterial properties, indicating potential applications in antimicrobial therapies (Prasad, 2021).

Advanced Material Research

  • Molecular Interactions and Surface Analysis : Studies on imidazo[1,2-a]pyridine derivatives, which share structural similarities with the subject compound, have provided insights into molecular interactions and surface characteristics, offering potential applications in material science (Dhanalakshmi et al., 2018).

  • Synthesis of Related Derivatives : Research into the synthesis of related imidazo[1,2-a]pyridine derivatives, like carbamate derivatives, contributes to the understanding of their chemical behavior and potential applications in various fields, including medicinal chemistry and material science (Bakke et al., 2003).

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate involves the synthesis of the imidazo[4,5-d]thiazolo[5,4-b]pyridine ring system followed by the attachment of the phenyl and carbamate groups. The final step involves the introduction of the tert-butyl group to the nitrogen atom of the carbamate group.", "Starting Materials": [ "2-amino-5-chloro-8-methylpyridine", "2-bromo-1-(3-bromophenyl)ethanone", "thiourea", "ethyl chloroformate", "tert-butylamine", "triethylamine", "sodium hydride", "acetonitrile", "dimethylformamide", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridine", "a. React 2-amino-5-chloro-8-methylpyridine with thiourea in the presence of sodium hydride in acetonitrile to form 5-chloro-8-methyl-2-thiouracil.", "b. React 5-chloro-8-methyl-2-thiouracil with 2-bromo-1-(3-bromophenyl)ethanone in the presence of triethylamine in dimethylformamide to form 5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridine.", "Step 2: Attachment of phenyl and carbamate groups", "a. React 5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridine with 3-aminophenethylamine in the presence of triethylamine in chloroform to form (R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)amine.", "b. React (R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)amine with ethyl chloroformate in the presence of triethylamine in chloroform to form (R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate.", "Step 3: Introduction of tert-butyl group", "a. React (R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate with tert-butylamine in the presence of triethylamine in chloroform to form (R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate." ] }

CAS No.

1779493-13-8

Molecular Formula

C21H22ClN5O2S

Molecular Weight

444.0 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-[3-(8-chloro-12-methyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,3,6,8,10-pentaen-4-yl)phenyl]ethyl]carbamate

InChI

InChI=1S/C21H22ClN5O2S/c1-11(24-20(28)29-21(2,3)4)12-7-6-8-13(9-12)18-25-15-16-14(23-10-27(16)5)17(22)26-19(15)30-18/h6-11H,1-5H3,(H,24,28)/t11-/m1/s1

InChI Key

VMGNOIOURLJYFG-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C2=NC3=C4C(=C(N=C3S2)Cl)N=CN4C)NC(=O)OC(C)(C)C

SMILES

CC(C1=CC=CC(=C1)C2=NC3=C4C(=C(N=C3S2)Cl)N=CN4C)NC(=O)OC(C)(C)C.N

Canonical SMILES

CC(C1=CC=CC(=C1)C2=NC3=C4C(=C(N=C3S2)Cl)N=CN4C)NC(=O)OC(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate
Reactant of Route 2
(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate
Reactant of Route 4
Reactant of Route 4
(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate
Reactant of Route 5
Reactant of Route 5
(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate
Reactant of Route 6
Reactant of Route 6
(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate

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